(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine

Description

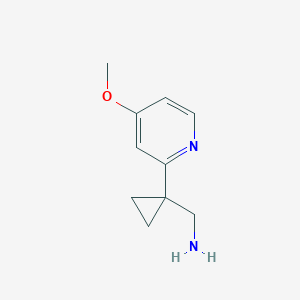

(1-(4-Methoxypyridin-2-yl)cyclopropyl)methanamine is a cyclopropane-containing amine derivative with a 4-methoxy-substituted pyridine ring attached to the cyclopropane core. This structure combines the steric constraints of the cyclopropane ring with the electronic effects of the methoxypyridinyl group, making it a molecule of interest in medicinal chemistry for targeting receptors or enzymes where such features are critical.

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methoxypyridin-2-yl)cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEKODWCEMGUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2(CC2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240235 | |

| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-26-6 | |

| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-pyridinyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by functional group modifications. One common synthetic route includes the reaction of 4-methoxypyridine with a cyclopropylmethyl halide under basic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated or carbonyl derivatives.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Hydroxylated or carbonyl derivatives.

Reduction: Piperidine derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is a chemical compound with applications primarily in pharmaceutical research, especially in the development of drugs that target the central nervous system. Its unique structure, featuring a cyclopropyl ring and a pyridine moiety, makes it interesting for medicinal chemistry due to its diverse pharmacological properties. The presence of a methoxy group on the pyridine enhances its lipophilicity and can influence its biological activity.

Potential Therapeutic Applications

This compound as an Orexin Receptor Antagonist

This compound has shown potential as an orexin receptor antagonist, suggesting it could be used in treating sleep disorders and other conditions related to the orexin system.

Targeting Central Nervous System Disorders

Pharmaceutical research is exploring this compound for developing drugs that target the central nervous system. Its potential as an orexin receptor antagonist makes it a candidate for treating conditions like insomnia and narcolepsy.

Broader Therapeutic Potential

The unique structure of this compound may lead to discoveries in other therapeutic areas such as oncology and metabolic disorders.

Scientific Studies and Research

Receptor Interactions

Studies have highlighted the compound's affinity for orexin receptors. Binding assays and functional studies are crucial for understanding its mechanism of action and potential side effects. Molecular docking studies can provide insights into its binding modes and interactions at the molecular level, which is essential for optimizing its pharmacological profile.

Structural Features and Biological Activity

The compound's structural features suggest that it could interact with various biological targets, influencing pathways related to neurotransmission and metabolic processes.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (4-Methoxypyridin-2-yl)methanamine | Pyridine with methoxy group | Potential orexin receptor activity | Lacks cyclopropyl ring |

| Cyclopropylamine | Cyclopropane structure | General amine activity | Simpler structure without heteroatoms |

| 2-(4-Methoxyphenyl)pyridine | Phenyl-pyridine hybrid | Antitumor activity | No cyclopropane component |

| N-(pyridin-2-yl)cyclopropanamine | Similar cyclopropane structure | Antidepressant potential | Different substituents on the nitrogen |

Mechanism of Action

The mechanism of action of (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxypyridine ring can engage in π-π interactions, while the cyclopropylmethanamine moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Pyridine vs. Phenyl Substituents

- [1-(2-Methoxyphenyl)cyclopropyl]methanamine (): Structure: Features a 2-methoxyphenyl group instead of 4-methoxypyridinyl. Properties: Molecular weight = 177.25 g/mol; liquid at room temperature; storage at RT. This may lower solubility compared to pyridine-containing analogs .

Heterocyclic Substituents

- [1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine (): Structure: Pyrazole ring instead of pyridine.

- 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine (): Structure: Combines fluorophenyl and quinoline groups.

Physicochemical and Spectral Properties

Notes:

Biological Activity

(1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor antagonist. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Structural Characteristics

The compound features a unique structure combining a cyclopropyl ring and a methoxypyridine moiety. This structural configuration enhances its lipophilicity and influences its interactions with various biological targets. The following table summarizes its structural features and related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Cyclopropyl ring + methoxypyridine | Orexin receptor antagonist | Unique combination of cyclopropane and pyridine |

| (4-Methoxypyridin-2-yl)methanamine | Pyridine with methoxy group | Potential orexin receptor activity | Lacks cyclopropyl ring |

| Cyclopropylamine | Cyclopropane structure | General amine activity | Simpler structure without heteroatoms |

The primary biological activity of this compound is attributed to its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound may have therapeutic implications for conditions such as insomnia and narcolepsy.

Key Findings from Research Studies

- Binding Affinity : Studies have demonstrated that this compound exhibits significant binding affinity for orexin receptors, suggesting its potential effectiveness in modulating orexin-mediated pathways .

- Functional Assays : Functional assays have indicated that this compound can inhibit orexin-induced signaling pathways, further supporting its role as an antagonist .

- Molecular Docking Studies : Computational docking studies provide insights into the binding modes of the compound at the molecular level, which are essential for optimizing its pharmacological profile .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Study on Sleep Disorders : In preclinical models, administration of this compound resulted in reduced wakefulness and increased sleep duration, indicating its efficacy in treating sleep disorders .

- Impact on Metabolic Processes : Research has also suggested that this compound may influence metabolic pathways associated with appetite regulation, although further studies are required to elucidate these effects .

Synthesis and Pharmacokinetics

The synthesis of this compound typically involves reactions using solvents like dimethylformamide or dichloromethane to achieve desired purity and yield. Understanding the pharmacokinetics—such as absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential.

Q & A

Advanced Research Questions

How does the cyclopropane ring influence the compound’s biological activity and metabolic stability?

The cyclopropane ring enhances:

- Conformational rigidity : Restricts rotational freedom, improving target binding (e.g., serotonin receptors) .

- Metabolic resistance : Reduces oxidation by cytochrome P450 enzymes compared to linear analogs .

In vitro assays (e.g., microsomal stability tests) are recommended to quantify metabolic half-life .

What strategies can improve selectivity for serotonin 2C (5-HT2C) receptors over 5-HT2A/2B subtypes?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., fluoro) on the pyridine ring to enhance 5-HT2C affinity .

- Stereochemical control : Enantiomeric resolution (e.g., chiral HPLC) can reveal (1S,2S)-configured analogs with >100-fold selectivity .

- Molecular docking : Use cryo-EM structures of 5-HT2C to optimize hydrophobic interactions with the cyclopropane moiety .

How can contradictions in toxicity data across studies be resolved?

Discrepancies in acute toxicity classifications (e.g., H302 vs. unclassified) may arise from:

- Impurity profiles : LC-MS analysis can identify byproducts (e.g., nitro intermediates) contributing to toxicity .

- Assay variability : Standardize in vivo protocols (OECD guidelines) for oral LD50 determination .

- Species differences : Cross-validate rodent and human hepatocyte data to assess translational relevance .

What analytical methods are suitable for studying degradation products under stressed conditions?

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions .

- LC-QTOF-MS : Identifies major degradation products (e.g., methoxypyridine oxidation to pyridine-N-oxide) .

- Kinetic modeling : Determine activation energy (Ea) for decomposition using Arrhenius plots .

Q. Methodological Considerations

How to design a stability study for long-term storage of this compound?

- Conditions : Store at -20°C under nitrogen, with desiccants to prevent hydrolysis .

- Monitoring : Use HPLC every 3–6 months to track purity loss (<5% over 24 months) .

- Buffer compatibility : Test solubility in PBS (pH 7.4) and simulate physiological conditions .

What in vitro models are appropriate for assessing target engagement and off-target effects?

- Primary assays : Radioligand binding (e.g., [3H]-mesulergine for 5-HT2C) .

- Secondary screens : Panels for GPCRs, ion channels (e.g., hERG), and kinases to rule off-target activity .

- Cell-based functional assays : Calcium flux (FLIPR) or β-arrestin recruitment (BRET) for efficacy quantification .

How can computational tools predict metabolic hotspots and guide structural optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.